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Compound of Interest

Compound Name: HTH-02-006

Cat. No.: B15621517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NUAK2 inhibitor HTH-02-006 with its parent

compound, WZ4003. The information presented is based on publicly available experimental

data to facilitate an independent assessment of HTH-02-006's performance and potential

applications in cancer research, particularly in tumors with high YAP (Yes-associated protein)

activity.

Biochemical and Cellular Activity Comparison
HTH-02-006 is a derivative of WZ4003, both of which are potent inhibitors of the NUAK family

of kinases.[1][2] NUAK2, a key component of the Hippo signaling pathway, is a critical target in

cancers characterized by high YAP activity, such as certain liver and prostate cancers.[3][4]

Both compounds have been shown to inhibit the phosphorylation of MYPT1, a downstream

substrate of NUAK1 and NUAK2, leading to the disruption of the actomyosin cytoskeleton and

a reduction in YAP activity.[3][5][6]
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Inhibitor Target(s) IC50 (NUAK1) IC50 (NUAK2)
Selectivity
Notes

HTH-02-006 NUAK1 / NUAK2 8 nM[7] 126 nM[3][8]

KINOMEscan®

at 1 µM showed

some off-target

activity on

kinases such as

FAK, FLT3, and

ULK2.[2][7]

WZ4003 NUAK1 / NUAK2 20 nM[2] 100 nM[2]

Reported to be

highly selective

with no

significant

inhibition of 139

other kinases

tested.[2]

In Vitro Efficacy in Cancer Cell Lines
HTH-02-006 has demonstrated significant growth-inhibitory effects in various cancer cell lines,

particularly those with high YAP expression.[3][8]
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Cell Line Cancer Type Key Finding
HTH-02-006
Concentration

Reference

HuCCT-1,

SNU475

Liver Cancer

(YAP-high)
Growth inhibition

0.5-16 µM (120

h)
[3]

HepG2, SNU398
Liver Cancer

(YAP-low)

Lower growth

inhibition efficacy

compared to

YAP-high cells

0.5-16 µM (120

h)
[3]

LAPC-4 Prostate Cancer
Spheroid growth

inhibition (IC50)
4.65 µM (9 days) [3][8]

22RV1 Prostate Cancer
Spheroid growth

inhibition (IC50)
5.22 µM (9 days) [3][8]

HMVP2 Prostate Cancer
Spheroid growth

inhibition (IC50)
5.72 µM (9 days) [3][8]

PC3, DU145 Prostate Cancer

Significantly

slowed migration

and Matrigel

invasion

Not specified [9]

In Vivo Anti-Tumor Activity
In vivo studies have corroborated the anti-tumor effects of HTH-02-006 in mouse models of

liver and prostate cancer.
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Animal Model Cancer Type
Treatment
Regimen

Key Outcomes Reference

TetO-YAP S127A

transgenic mice

YAP-induced

Hepatomegaly

10 mg/kg, i.p.,

twice daily, 14

days

Suppressed

hepatomegaly,

reduced

liver/body weight

ratio, decreased

proliferating

hepatocytes

(Ki67-positive

cells), and

reduced

phosphorylation

of MYPT1 in liver

tissues.[3][8]

[3]

HMVP2 prostate

cancer allografts

in FVB mice

Prostate Cancer

10 mg/kg, i.p.,

twice daily, 20

days

Significantly

inhibited tumor

growth.[3][8]

[3]

HuCCT-1

xenografts in

nude mice

Liver Cancer

10 mg/kg, i.p.,

twice daily, 30

days

Significantly

attenuated tumor

growth rates.[6]

[6]

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and experimental procedures

discussed, the following diagrams illustrate the signaling pathway affected by HTH-02-006 and

a general workflow for assessing its anti-tumor efficacy.
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Click to download full resolution via product page

Caption: HTH-02-006 inhibits NUAK2, leading to reduced MYPT1 phosphorylation and

subsequent downstream effects on the actomyosin cytoskeleton, YAP nuclear localization, and

target gene expression, ultimately suppressing cell proliferation and tumor growth.
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Caption: A general experimental workflow for evaluating the efficacy of HTH-02-006,

encompassing both in vitro cell-based assays and in vivo tumor models.

Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
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This protocol outlines the method for determining the half-maximal inhibitory concentration

(IC50) of HTH-02-006 against NUAK2 kinase activity.

Materials:

Purified recombinant NUAK2 enzyme

Sakamototide peptide substrate[2]

[γ-³²P]ATP

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

HTH-02-006 (dissolved in DMSO)

P81 phosphocellulose paper

Phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing NUAK2 enzyme, Sakamototide substrate, and varying

concentrations of HTH-02-006 in the kinase reaction buffer.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the amount of incorporated radioactivity using a scintillation counter.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][8]
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Cell Proliferation and Spheroid Growth Assays
Procedure:

Seed cancer cells in 96-well plates at an appropriate density.

After allowing the cells to adhere overnight, treat them with a serial dilution of HTH-02-006 or

vehicle control (DMSO).

For 2D proliferation, incubate for a specified period (e.g., 120 hours) and measure cell

viability using a reagent such as CellTiter-Glo®.

For 3D spheroid growth, culture cells in ultra-low attachment plates to form spheroids. Treat

with HTH-02-006 and monitor spheroid size over time (e.g., 9 days) using microscopy and

image analysis software.[3][8]

Western Blot Analysis
Procedure:

Culture and treat cells with HTH-02-006 as described above.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against p-MYPT1 (S445), total MYPT1, YAP,

and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.[5]
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In Vivo Tumor Xenograft/Allograft Model
Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., HMVP2) into the flank of

immunocompromised or syngeneic mice.[3][8]

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and

control groups.[6]

Administer HTH-02-006 (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control.[3][8]

Continue treatment for the specified duration (e.g., 20-30 days), monitoring tumor volume

and body weight.[3][6][8]

At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Process tumor tissue for further analysis, such as immunohistochemistry for proliferation

markers like Ki67.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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